molecular formula C15H12N8 B7718664 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole

1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole

Cat. No. B7718664
M. Wt: 304.31 g/mol
InChI Key: WKJFPXNIKHPFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTZ-343 and is a tetrazole derivative. The aim of

Mechanism of Action

The mechanism of action of 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is not fully understood. However, it has been reported to act as a GABA-A receptor modulator, which may be responsible for its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may be responsible for its anxiolytic and antidepressant effects. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PTZ-343 has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole in lab experiments is its potential use in the treatment of neurological disorders and cancer. It has also been reported to have low toxicity in animal models. However, one limitation of using PTZ-343 is the lack of understanding of its mechanism of action, which may limit its potential applications in the future.

Future Directions

There are several future directions for research on 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole. One direction is to further investigate its mechanism of action to better understand its potential applications in various fields. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, the synthesis method of PTZ-343 can be optimized to improve its yield and reduce the cost of production.

Synthesis Methods

The synthesis of 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole involves the reaction of phenylhydrazine with 5-phenyl-2H-tetrazole-2-methyl chloride in the presence of a base. The product obtained is then treated with acetic anhydride to yield the final compound. This method has been reported in the literature and has been used by researchers to synthesize PTZ-343 for various applications.

Scientific Research Applications

1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer activity, antifungal activity, and antibacterial activity. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. PTZ-343 has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

1-phenyl-5-[(5-phenyltetrazol-2-yl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8/c1-3-7-12(8-4-1)15-17-20-22(18-15)11-14-16-19-21-23(14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJFPXNIKHPFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-[(5-phenyltetrazol-2-yl)methyl]tetrazole

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